molecular formula C5H7ClN2O B2962260 3-Aminopyridin-1-ium-1-olate hydrochloride CAS No. 65600-69-3

3-Aminopyridin-1-ium-1-olate hydrochloride

Cat. No. B2962260
CAS RN: 65600-69-3
M. Wt: 146.57
InChI Key: KQGFTAJGCKDUSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminopyridin-1-ium-1-olate hydrochloride is a chemical compound with the molecular formula C₅H₇ClN₂O . It is also known by other names, including Fampridine Impurity 112 and 3-Aminopyridine N-oxide hydrochloride . This compound belongs to the class of pyridine derivatives and is characterized by its unique chemical structure.


Molecular Structure Analysis

The molecular structure of This compound consists of a pyridine ring with an amino group (NH₂) and an oxygen atom (O) attached. The chloride ion (Cl⁻) forms a salt with the positively charged nitrogen atom, resulting in the hydrochloride form. The molecular weight of this compound is approximately 146.58 g/mol .


Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point range of 180-182°C .

Scientific Research Applications

Crystal Structure Analysis

Researchers have studied the crystal structure of related compounds to understand their interaction patterns, such as hydrogen bonding and π-π interactions, which can inform the design of new materials with desired properties. For example, studies on hydration products of related chemicals have revealed intricate networks of hydrogen-bonded ions, demonstrating the importance of these interactions in forming stable crystalline structures (Waddell et al., 2011).

Chemiluminescence

The evaluation of chemiluminescent reagents in flow streams, such as tris(2,2'-bipyridyl)ruthenium(III), showcases the potential of these compounds in analytical chemistry, especially in the quantification of various analytes. This research highlights the adaptability of such reagents in different experimental setups and their effectiveness in detecting a range of substances (Lee & Nieman, 1995).

Photochemical Reactions

The photochemical dimerization of 2-aminopyridines under specific conditions is another area of interest, leading to the formation of unique dimeric structures. This process, studied through ultraviolet irradiation in acidic solutions, offers insights into reaction mechanisms that could be leveraged for synthesizing novel compounds with potential applications in various fields (Taylor & Kan, 1963).

Material Science and Coordination Chemistry

Research on silver(I) complexes with 3-aminomethylpyridine demonstrates the structural versatility of these compounds, influenced by ligand ratio and anionic components. These studies not only elucidate the structural aspects but also the potential applications of such complexes in material science and coordination chemistry (Feazell et al., 2006).

Synthesis and Characterization

The synthesis and characterization of novel compounds, such as those incorporating 3-aminopyridine derivatives, are crucial for developing new pharmaceuticals and materials. Research in this area often focuses on creating and analyzing compounds with potential therapeutic applications or unique physical properties (Koutentis et al., 2011).

Safety and Hazards

  • For more detailed safety information, refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-oxidopyridin-1-ium-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.ClH/c6-5-2-1-3-7(8)4-5;/h1-4H,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGFTAJGCKDUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of pyridin-3-amine (C-1) (10.0 g, 106.3 mmol, 1.0 eq) in DCM (100 mL) at 0° C., m-chloroperoxybenzoic acid (22.0 g, 128 mmol, 1.2 eq) is added in portions (over 15 min). The resulting mixture is allowed to warm to RT and then stirred at RT for 2 h. The reaction is quenched with water (100 mL). The organic phase is separated and the aqueous layer is extracted with DCM (2×100 mL). The resulting aqueous phase is neutralized with concentrated HCl to adjust the pH to 2-3. To this mixture, 1,4-dioxane (100 mL) is added and the resulting mixture is concentrated in vacuo to afford the product, 3-aminopyridine-1-oxide hydrochloride (D-1).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two

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